molecular formula C12H10O3S B8551582 3-Methyl-5-phenoxy-thiophene-2-carboxylic acid

3-Methyl-5-phenoxy-thiophene-2-carboxylic acid

Cat. No. B8551582
M. Wt: 234.27 g/mol
InChI Key: UIXMJNGALHBTLO-UHFFFAOYSA-N
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Patent
US09000006B2

Procedure details

3-Methyl-5-phenoxy-thiophene-2-carbaldehyde, (example 22.a, 5.68 g, 25.9 mmol) was added to 26 mL of ethanol. To the mixture were added 21 mL of 5 N NaOH(aq) and silver nitrate (8.81 g, 52 mmol), and the resultant mixture was stirred for 19 hours at room temperature. The mixture was filtered through a pad of celite, washing the solid with ca. 50-100 mL portions of 1 N NaOH solution three times. The basic solution was washed with ethyl ether, then acidified with concentrated H2SO4, and extracted twice with ethyl acetate. The organic fractions were dried over anhydrous sodium sulfate and concentrated under high vacuum to 5.7 g of a yellow solid: MS: (−) m/z 232.9 (M−1)
Name
3-Methyl-5-phenoxy-thiophene-2-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step Two
Quantity
8.81 g
Type
catalyst
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[S:4][C:3]=1[CH:14]=[O:15].[OH-:16].[Na+]>[N+]([O-])([O-])=O.[Ag+].C(O)C>[CH3:1][C:2]1[CH:6]=[C:5]([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[S:4][C:3]=1[C:14]([OH:16])=[O:15] |f:1.2,3.4|

Inputs

Step One
Name
3-Methyl-5-phenoxy-thiophene-2-carbaldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(SC(=C1)OC1=CC=CC=C1)C=O
Name
Quantity
26 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
21 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8.81 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of celite
WASH
Type
WASH
Details
washing the solid with ca. 50-100 mL portions of 1 N NaOH solution three times
WASH
Type
WASH
Details
The basic solution was washed with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fractions were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under high vacuum to 5.7 g of a yellow solid

Outcomes

Product
Name
Type
Smiles
CC1=C(SC(=C1)OC1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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